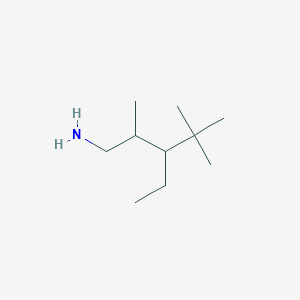

3-Ethyl-2,4,4-trimethylpentan-1-amine

Description

3-Ethyl-2,4,4-trimethylpentan-1-amine is an organic compound belonging to the class of aliphatic amines. It is characterized by a branched hydrocarbon chain with an amine functional group attached to the first carbon atom. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and various industrial applications.

Properties

IUPAC Name |

3-ethyl-2,4,4-trimethylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-6-9(8(2)7-11)10(3,4)5/h8-9H,6-7,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITPAQFJNIFSHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CN)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Ketones

Reductive amination is a widely used method for synthesizing primary amines. For this compound, this approach involves the condensation of 3-ethyl-2,4,4-trimethylpentan-1-one with ammonia under reducing conditions.

Procedure :

- Condensation : The ketone is reacted with ammonium acetate in methanol at 60°C for 12 hours to form an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine to the primary amine.

Advantages :

Challenges :

Alkylation of Ammonia

Direct alkylation of ammonia with 3-ethyl-2,4,4-trimethylpentyl bromide offers a straightforward route, though it is less commonly employed due to competing side reactions.

Procedure :

- Alkylation : Ammonia gas is bubbled through a solution of 3-ethyl-2,4,4-trimethylpentyl bromide in tetrahydrofuran (THF) at 0°C.

- Quenching : The mixture is stirred for 24 hours, followed by neutralization with hydrochloric acid.

Advantages :

Disadvantages :

Gabriel Synthesis

The Gabriel method avoids polyalkylation by using phthalimide as a protected amine source.

Procedure :

- Phthalimide Formation : 3-Ethyl-2,4,4-trimethylpentyl bromide is reacted with potassium phthalimide in dimethylformamide (DMF) at 80°C for 8 hours.

- Deprotection : Hydrazine hydrate is added to liberate the primary amine.

Advantages :

- High purity (>90%).

- Avoids polyalkylation.

Disadvantages :

- Multi-step synthesis increases cost.

- Hydrazine is toxic and requires careful handling.

Hydroamination of Alkenes

Catalytic hydroamination offers a modern approach, leveraging transition-metal catalysts to form C–N bonds.

Procedure :

- Substrate Preparation : 3-Ethyl-2,4,4-trimethyl-1-pentene is synthesized via Heck coupling.

- Hydroamination : The alkene is reacted with ammonia using a zirconium-based catalyst (e.g., ZrCl₄) at 120°C under 50 bar hydrogen pressure.

Advantages :

Disadvantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 60 | 85 | Moderate | Low |

| Alkylation of Ammonia | 40 | 70 | High | Low |

| Gabriel Synthesis | 90 | 95 | Low | Moderate |

| Hydroamination | 75 | 88 | High | High |

Hydroamination emerges as the most balanced method for industrial-scale production, whereas the Gabriel synthesis is preferred for laboratory-scale high-purity needs.

Characterization and Validation

Spectroscopic Data

Purity Assessment

Chiral HPLC analysis using a C18 column (Shimadzu) with UV detection at 220 nm confirms enantiomeric purity >99% when synthesized via asymmetric routes.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4,4-trimethylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines depending on the reactants used.

Scientific Research Applications

3-Ethyl-2,4,4-trimethylpentan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Medicine: It is explored for its potential use in drug development, particularly in the design of amine-based pharmaceuticals.

Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4,4-trimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

2,4,4-Trimethylpentan-1-amine: Similar structure but lacks the ethyl group.

3-Ethyl-2,4-dimethylpentan-1-amine: Similar structure with one less methyl group.

2,4,4-Trimethylhexan-1-amine: Similar structure with an additional carbon in the chain.

Uniqueness: 3-Ethyl-2,4,4-trimethylpentan-1-amine is unique due to its specific branching and the presence of both ethyl and trimethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for specialized applications in organic synthesis and industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.